molecular formula C20H20F2N4O B10817003 3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine

3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B10817003
M. Wt: 370.4 g/mol
InChI Key: WHFSDGUBUCEVTA-UHFFFAOYSA-N
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Description

The compound 3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine family, a class of nitrogen-containing heterocycles with diverse biological and material science applications. Its structure features:

  • Position 5: A phenyl group, enabling π-π interactions.
  • Position 7: A difluoromethyl (-CF₂H) group, balancing lipophilicity and metabolic stability compared to trifluoromethyl (-CF₃) analogs.

While direct biological data for this compound are unavailable in the provided evidence, its structural motifs align with pyrazolo[1,5-a]pyrimidines investigated for antimicrobial, kinase inhibitory, and agrochemical activities .

Properties

IUPAC Name

azepan-1-yl-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N4O/c21-18(22)17-12-16(14-8-4-3-5-9-14)24-19-15(13-23-26(17)19)20(27)25-10-6-1-2-7-11-25/h3-5,8-9,12-13,18H,1-2,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFSDGUBUCEVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The difluoromethyl group at position 7 exhibits unique reactivity in nucleophilic substitutions. The electron-withdrawing nature of fluorine atoms stabilizes transition states, facilitating reactions with:

  • Amines : Under reflux conditions with PyBroP activation, primary/secondary amines undergo SNAr reactions at electrophilic positions .

  • Thiols : Thiolation occurs preferentially at C-5 in the presence of thiol reagents (e.g., mercaptans) under basic conditions .

Example Reaction Pathway :

text
3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine + R-NH₂ → 5-Amino derivative (via C-O bond activation at 110°C)[3]

Cross-Coupling Reactions

The phenyl group at position 5 and brominated analogs enable metal-catalyzed couplings:

Reaction TypeConditionsProductsYield RangeSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, 1,4-dioxane, 80°C3-Aryl/heteroaryl derivatives71–94%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-alkylated/arylated derivatives65–82%

Oxidation and Reduction

  • Oxidation : The difluoromethyl group resists oxidation, but the azepan-1-ylcarbonyl moiety undergoes ketone formation under strong oxidants (e.g., KMnO₄) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyrimidine ring’s C=N bonds .

Key Observation : Oxidation at C-5 requires acidic conditions (e.g., H₂SO₄), while reductions favor polar aprotic solvents like DMF .

Cyclization and Ring Expansion

The pyrazolo[1,5-a]pyrimidine core participates in annulation reactions:

  • With α-acetyl-γ-butyrolactone : Forms fused tricyclic systems under toluene reflux.

  • Vilsmeier-Haack Reaction : Introduces formyl groups at C-3 using POCl₃/DMF .

Mechanistic Insight :
Electrophilic attack occurs at the electron-rich C-3 position, followed by cyclization via intramolecular nucleophilic addition .

Acid/Base-Mediated Transformations

  • Deprotonation : The NH group in the pyrazole ring (pKa ~8.5) reacts with strong bases (e.g., LDA) to form enolates for alkylation .

  • Hydrolysis : The azepan-1-ylcarbonyl group hydrolyzes to carboxylic acid under acidic aqueous conditions (HCl/H₂O).

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • C-F Bond Cleavage : Generates radicals at the difluoromethyl group.

  • Ring Opening : Forms diazo intermediates, which recombine to yield biphenyl derivatives .

Comparative Reactivity of Substituents

PositionFunctional GroupReactivity PriorityPreferred Reactions
C-3Azepan-1-ylcarbonylHighHydrolysis, Nucleophilic acyl substitution
C-5PhenylModerateSuzuki coupling, Electrophilic substitution
C-7DifluoromethylLowRadical reactions, SNAr under forcing conditions

Catalytic Functionalization

Recent advances employ:

  • Palladium Nanocatalysts : For C-H arylation at C-6 (hexafluoroisopropanol solvent, 100°C) .

  • Enzyme-Mediated Modifications : FAD-dependent hydroxylases introduce hydroxyl groups regioselectively (e.g., Rv1751 in Mtb) .

Scientific Research Applications

Anti-Cancer Activity

Mechanism of Action:
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anti-cancer properties through their ability to inhibit cyclin-dependent kinases (CDKs). The inhibition of CDKs is crucial as these enzymes regulate cell cycle progression and are often dysregulated in cancerous cells. The compound's structure allows it to interact effectively with the ATP-binding sites of CDKs, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies:

  • In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can lead to a decrease in tumor cell viability across various cancer types. For instance, a study reported that specific derivatives showed IC50 values in the low nanomolar range against several cancer cell lines .
  • Another investigation highlighted the compound's efficacy in inhibiting tumor growth in xenograft models, showcasing a substantial reduction in tumor size when administered at therapeutic doses .

Anti-Inflammatory Applications

Therapeutic Potential:
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines are attributed to their ability to inhibit phosphoinositide 3-kinase (PI3K) pathways. This pathway plays a vital role in inflammatory responses and immune system regulation. By targeting PI3K, these compounds can modulate inflammatory processes and potentially treat autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus .

Research Findings:

  • A study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives that exhibited promising activity against PI3K isoforms, particularly PI3Kδ, with some compounds achieving selectivity ratios exceeding 1000-fold compared to other isoforms .
  • Additional research has shown that these compounds can significantly reduce pro-inflammatory cytokine production in vitro, indicating their potential utility in managing chronic inflammatory conditions .

Kinase Inhibition

Targeting Specific Kinases:
The versatility of 3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine extends to its application as a selective inhibitor of various kinases involved in disease pathways. The structural modifications inherent to this compound enhance its binding affinity and selectivity towards specific targets.

Notable Kinase Targets:

  • Spleen Tyrosine Kinase (Syk): Compounds derived from this scaffold have been shown to inhibit Syk effectively, which is implicated in several hematological malignancies and autoimmune disorders .
  • Fibroblast Growth Factor Receptors (FGFR): Selective inhibition of FGFR has been reported with certain derivatives, demonstrating potential for treating FGFR-related cancers .

Summary Table of Applications

Application AreaMechanism of ActionNotable Findings
Anti-CancerCDK inhibitionSignificant reduction in tumor cell viability
Anti-InflammatoryPI3K pathway modulationDecreased pro-inflammatory cytokines
Kinase InhibitionTargeting Syk and FGFREffective inhibition with high selectivity

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name/ID Position 3 Substituent Position 5 Substituent Position 7 Substituent Molecular Weight Notable Features
Target Compound Azepan-1-ylcarbonyl Phenyl Difluoromethyl ~450 (estimated) Bulky 3-substituent; difluoromethyl enhances metabolic stability vs. -CF₃
3-(4-Chlorophenyl)-5-methyl-7-piperidinyl () 4-Chlorophenyl Methyl Piperidin-1-yl - Smaller substituents; piperidine at C-7
6g () 4-Hydroxymethylphenyl (4-Methoxybenzyl)amino Trifluoromethyl - Amino group at C-5; -CF₃ increases lipophilicity
Compound 43 () Cyclopropanecarbonylpiperazine 2-(Difluoromethyl)-1H-benzimidazol-1-yl Morpholin-4-yl 502.515 Morpholine at C-7; complex 3-substituent for kinase inhibition
492457-39-3 () Benzyl-pyrazole carboxamide 4-Methoxyphenyl Difluoromethyl 502.515 Carboxamide group; benzyl pyrazole enhances solubility

Key Differences and Implications

In contrast, cyclopropanecarbonylpiperazine (Compound 43) introduces a fused bicyclic system, likely enhancing selectivity in kinase inhibition .

C-7 Substituents :

  • Difluoromethyl (-CF₂H) offers moderate electron-withdrawing effects and lower lipophilicity than trifluoromethyl (-CF₃), as seen in compounds . This may reduce off-target interactions while retaining metabolic stability.
  • Morpholin-4-yl (Compound 43) and piperidin-1-yl () groups at C-7 improve aqueous solubility but may alter membrane permeability .

C-5 Substituents: The target’s phenyl group is simpler than the (4-methoxybenzyl)amino group in 6g, which introduces hydrogen-bond donor/acceptor properties .

Physicochemical and Pharmacokinetic Insights

  • Metabolic Stability : Difluoromethyl resists oxidative degradation better than -CF₃, as shown in related pyrimidines .
  • Synthetic Accessibility : The target’s synthesis may require regioselective coupling at C-3, leveraging PyBroP-mediated activation of intermediates .

Biological Activity

The compound 3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in a structured format.

Physical Properties

The compound exhibits a difluoromethyl group which may influence its lipophilicity and solubility, critical factors for biological activity.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives often exhibit anticancer properties. For instance, compounds in this class have been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia) with varying degrees of success.

Compound Cell Line IC50 (µM) Activity
3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidineMCF-7Not DeterminedNo significant cytotoxicity observed
Other Pyrazolo DerivativesK-56210 - 20Moderate activity observed

In a study involving various derivatives, none of the tested compounds showed significant cytotoxicity within the concentration ranges used, suggesting that modifications to the structure may be necessary to enhance efficacy against these cancer cell lines .

Antiviral Activity

The potential antiviral properties of pyrazolo[1,5-a]pyrimidine derivatives have also been explored. Some studies have indicated that certain analogs can inhibit viral replication in vitro.

Compound Virus Tested Inhibition (%)
3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidinePara 3 Virus50% at 20 µM
Other Pyrazolo DerivativesHSV-130% at 10 µM

This suggests that while the specific compound may not exhibit strong anticancer properties, it could have moderate antiviral effects that warrant further investigation .

The biological activity of pyrazolo[1,5-a]pyrimidines is often attributed to their ability to inhibit specific kinases involved in cell proliferation. For example, inhibition of CDK2 has been noted as a common mechanism among similar compounds. However, the specific interactions of 3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine with these targets remain to be fully elucidated .

Case Study 1: Synthesis and Testing of Analog Compounds

A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their biological activity against different cancer cell lines. The results indicated that structural modifications significantly impacted their anticancer efficacy.

Case Study 2: Antiviral Screening

Another study focused on screening various pyrazolo derivatives for antiviral activity against HSV-1 and other viruses. The findings highlighted that while some compounds showed promise, others failed to demonstrate significant activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for synthesizing the target compound?

  • Methodology : Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of aminopyrazoles with β-keto esters or enaminones. For example, 7-chloro derivatives (e.g., 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine) are prepared using phosphorus oxychloride and triethylamine in 1,4-dioxane under reflux . Adapting this to the target compound would require substituting the 7-chloro group with a difluoromethyl group via nucleophilic displacement or coupling reactions. Key intermediates like azepan-1-ylcarbonyl can be introduced using coupling agents (e.g., PyBroP) in acetonitrile or 1,4-dioxane .

Q. How are structural and purity characteristics validated for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodology : Structural validation relies on spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹ for azepan-1-ylcarbonyl) .
  • NMR (¹H/¹³C) confirms regiochemistry and substituent positions. For instance, aromatic protons in 5-phenyl groups appear as multiplets at δ 7.3–8.1 ppm, while methyl groups resonate as singlets at δ 2.1–2.5 ppm .
  • Mass spectrometry (MS) verifies molecular ion peaks (e.g., [M+H]+ for C₂₁H₂₀F₂N₄O) .
  • Elemental analysis matches calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) .

Q. What solvent systems and reaction conditions optimize yields for pyrazolo[1,5-a]pyrimidine synthesis?

  • Methodology : Polar aprotic solvents (e.g., 1,4-dioxane, DMF) with bases like triethylamine or K₂CO₃ enhance nucleophilic substitution reactions at the 7-position. For example, coupling 7-chloro derivatives with amines in ethanol at reflux achieves yields >65% . Elevated temperatures (80–110°C) and inert atmospheres (argon/nitrogen) minimize side reactions .

Advanced Research Questions

Q. How do structural modifications (e.g., difluoromethyl vs. trifluoromethyl groups) impact the compound’s bioactivity and pharmacokinetics?

  • Methodology : Fluorinated groups enhance metabolic stability and binding affinity. Comparative studies show trifluoromethyl derivatives exhibit stronger enzyme inhibition (e.g., IC₅₀ = 0.16 µM for Pf-dihydroorotate dehydrogenase) due to increased electronegativity and lipophilicity . Difluoromethyl groups may reduce off-target interactions compared to bulkier substituents. Computational modeling (e.g., docking studies) and in vitro assays (e.g., enzyme inhibition, cell viability) quantify these effects .

Q. What analytical strategies resolve contradictions in crystallographic vs. spectroscopic data for pyrazolo[1,5-a]pyrimidines?

  • Case Study : Single-crystal X-ray diffraction (SC-XRD) reveals precise bond angles (e.g., C–N–C = 122.5° for pyrimidine rings) . Discrepancies between SC-XRD and NMR data (e.g., unexpected proton splitting) may arise from dynamic effects (e.g., tautomerism in solution). Variable-temperature NMR and DFT calculations reconcile these differences by identifying dominant conformers .

Q. How can substituent effects at the 3- and 7-positions be systematically studied to optimize target engagement?

  • Methodology :

  • SAR Studies : Synthesize analogs with varying substituents (e.g., azepan-1-ylcarbonyl vs. piperidinylcarbonyl at position 3) and assess bioactivity .
  • Kinetic Solubility Assays : Measure solubility in PBS (pH 7.4) and correlate with logP values. For example, difluoromethyl groups improve aqueous solubility compared to trifluoromethyl .
  • Permeability Assays : Use Caco-2 or PAMPA models to evaluate intestinal absorption .

Q. What are the mechanistic implications of the azepan-1-ylcarbonyl group in enzyme inhibition?

  • Case Study : The azepan-1-ylcarbonyl moiety acts as a hydrogen bond acceptor, interacting with catalytic residues (e.g., Lys or Asp in kinase active sites). Molecular dynamics simulations show that the seven-membered ring provides conformational flexibility, enabling optimal binding . Competitive inhibition assays (e.g., ATPase activity) confirm reversible binding with Ki values in the nM range .

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